
2-(Chloromethyl)-6-hydroxynaphthalene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(Chloromethyl)-6-hydroxynaphthalene is an organic compound with the molecular formula C11H9ClO It is a derivative of naphthalene, a polycyclic aromatic hydrocarbon, and features a chloromethyl group at the second position and a hydroxyl group at the sixth position of the naphthalene ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Chloromethyl)-6-hydroxynaphthalene can be achieved through several methods. One common approach involves the chloromethylation of 6-hydroxynaphthalene. This reaction typically employs formaldehyde and hydrochloric acid in the presence of a Lewis acid catalyst such as zinc chloride (ZnCl2) under acidic conditions . The reaction proceeds via the formation of a chloromethyl carbocation intermediate, which then reacts with the aromatic ring of 6-hydroxynaphthalene to yield the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure higher efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further enhance the scalability of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
化学反应分析
Types of Reactions
2-(Chloromethyl)-6-hydroxynaphthalene undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid derivative.
Reduction: The chloromethyl group can be reduced to a methyl group using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The chloromethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used under acidic or basic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or sodium azide (NaN3) can be used in the presence of a suitable solvent like dimethylformamide (DMF).
Major Products Formed
Oxidation: 2-(Chloromethyl)-6-naphthoquinone or 2-(Chloromethyl)-6-naphthoic acid.
Reduction: 2-Methyl-6-hydroxynaphthalene.
Substitution: 2-(Aminomethyl)-6-hydroxynaphthalene or 2-(Methoxymethyl)-6-hydroxynaphthalene.
科学研究应用
2-(Chloromethyl)-6-hydroxynaphthalene has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules and polymers.
Biology: It can be used in the study of enzyme-catalyzed reactions involving hydroxyl and chloromethyl groups.
Industry: Utilized in the production of dyes, pigments, and other materials with specific chemical properties.
作用机制
The mechanism of action of 2-(Chloromethyl)-6-hydroxynaphthalene involves its reactivity towards various nucleophiles and electrophiles. The chloromethyl group is highly reactive and can form covalent bonds with nucleophilic sites in biological molecules, potentially leading to modifications in their structure and function. The hydroxyl group can participate in hydrogen bonding and other interactions, influencing the compound’s overall reactivity and binding properties.
相似化合物的比较
Similar Compounds
2-(Chloromethyl)-naphthalene: Lacks the hydroxyl group, making it less reactive in certain types of reactions.
6-Hydroxynaphthalene: Lacks the chloromethyl group, limiting its use in substitution reactions.
2-Methyl-6-hydroxynaphthalene: Similar structure but with a methyl group instead of a chloromethyl group, affecting its reactivity and applications.
Uniqueness
2-(Chloromethyl)-6-hydroxynaphthalene is unique due to the presence of both chloromethyl and hydroxyl groups, which confer distinct chemical properties and reactivity. This dual functionality allows for a wide range of chemical transformations and applications, making it a valuable compound in various fields of research and industry.
属性
分子式 |
C11H9ClO |
|---|---|
分子量 |
192.64 g/mol |
IUPAC 名称 |
6-(chloromethyl)naphthalen-2-ol |
InChI |
InChI=1S/C11H9ClO/c12-7-8-1-2-10-6-11(13)4-3-9(10)5-8/h1-6,13H,7H2 |
InChI 键 |
SGRAZHJETREIQI-UHFFFAOYSA-N |
规范 SMILES |
C1=CC2=C(C=CC(=C2)O)C=C1CCl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![6,7-Difluoro-1,2,3,4-tetrahydrocyclopenta[b]indole](/img/structure/B15070443.png)
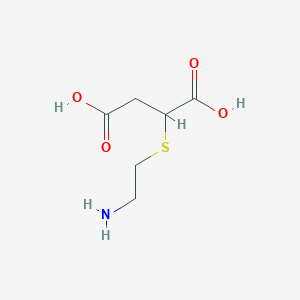
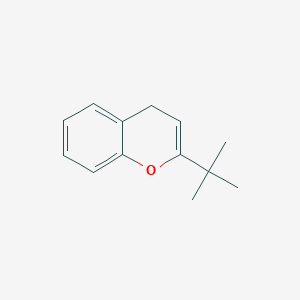
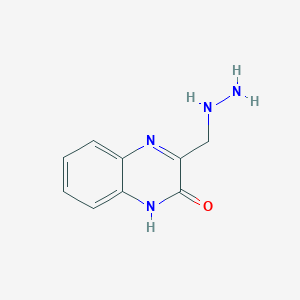
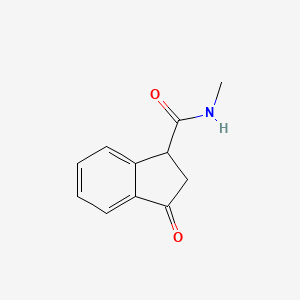
![8,8a-Dihydroindeno[1,2-c]pyrrole-1,3(2H,3aH)-dione](/img/structure/B15070475.png)
![3-Methyl-8,8a-dihydrocyclopenta[a]inden-2(1H)-one](/img/structure/B15070483.png)

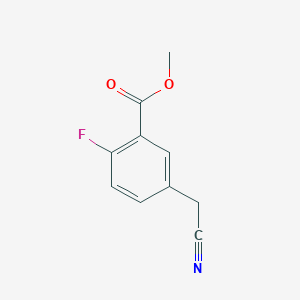


![3,5,6,7,8,9-Hexahydro[1,2,4]triazolo[1,5-a]quinolin-2(1H)-one](/img/structure/B15070529.png)


